molecular formula C15H19FN4O3S B2551857 4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide CAS No. 1211658-89-7

4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide

Cat. No.: B2551857
CAS No.: 1211658-89-7
M. Wt: 354.4
InChI Key: FFPMLSJYNYNOBS-UHFFFAOYSA-N
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Description

4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique chemical structure and its ability to interact with biological systems.

Scientific Research Applications

Antimicrobial and Antitubercular Activities

A novel series of benzene sulfonamide pyrazole oxadiazole derivatives demonstrated significant antimicrobial as well as antitubercular activity. These compounds were synthesized and evaluated against various bacterial strains and Mycobacterium tuberculosis. Molecular docking studies suggested their potential as antitubercular agents, with compounds showing good activity against E. coli, P. aeruginosa, S. aureus, and S. pyogenes, as well as M. tuberculosis H37Rv, indicating their relevance in combating bacterial infections and tuberculosis (Shingare et al., 2022).

Antibacterial Activity in Agriculture

Sulfone derivatives containing 1,3,4-oxadiazole moieties exhibited good antibacterial activities against rice bacterial leaf blight caused by Xanthomonas oryzae pv. oryzae. These compounds, especially 2-(methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole, showed better efficacy than commercial agents, indicating their potential use in agricultural settings to protect crops from bacterial infections (Shi et al., 2015).

Physicochemical Properties for Fuel Cell Applications

Sulfonated poly(aryl ether) polymers containing 1,3,4-oxadiazole and phthalazinone moieties were synthesized and evaluated for their suitability as proton exchange membranes in medium-high temperature fuel cells. These materials exhibited excellent thermal, dimensional, and oxidative stability, along with promising proton conductivity, highlighting their potential in the development of more efficient fuel cell technologies (Jin & Zhu, 2018).

Inhibition of Plant Bacterial Wilt

New sulfone compounds with 1,3,4-oxadiazole moieties were found to inhibit tobacco bacterial wilt caused by Ralstonia solanacearum effectively. These compounds showed promising in vitro antibacterial bioactivities and, in some cases, outperformed commercial bactericides, suggesting their application in plant protection (Xu et al., 2012).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. For example, if it’s a volatile compound, it could pose a risk of inhalation exposure. If it’s a reactive compound, it could pose a risk of chemical burns or fire .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has promising biological activity, it could be further studied as a potential drug candidate. If it has unique physical or chemical properties, it could be studied for potential uses in materials science or chemistry .

Properties

IUPAC Name

4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylpiperidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN4O3S/c1-19(2)24(21,22)20-9-7-12(8-10-20)15-18-17-14(23-15)11-3-5-13(16)6-4-11/h3-6,12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFPMLSJYNYNOBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)C2=NN=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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